(1,4'-Bipiperidine)-4'-carboxamide, 1'-(4-(4-fluorophenyl)-4-oxobutyl)-, monohydrochloride
CAS No.: 2448-68-2
Cat. No.: VC21150259
Molecular Formula: C21H31ClFN3O2
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2448-68-2 |
|---|---|
| Molecular Formula | C21H31ClFN3O2 |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | 1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H |
| Standard InChI Key | UBQRWZFMJULMLP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl |
Introduction
Chemical Properties and Structure
Pipamperone dihydrochloride (also known as Floropipamide hydrochloride) is characterized by the molecular formula C21H32Cl2FN3O2 and a molecular weight of 448.4 daltons . The compound is the dihydrochloride salt form of pipamperone, which is also known by alternative names including Carpiperone and Floropipamide .
The structure of pipamperone belongs to the butyrophenone family of antipsychotics, which typically feature a fluorinated phenyl ring connected to a butyl chain with a terminal basic nitrogen atom. This structural configuration contributes to its ability to interact with various neurotransmitter receptors in the central nervous system, particularly dopamine and serotonin receptors.
From a physical-chemical perspective, pipamperone dihydrochloride has been classified according to safety regulations as a substance that causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2), with moderate acute toxicity (Acute Tox. 4) .
Pharmacology
Receptor Binding Profile
Pipamperone dihydrochloride exhibits a complex receptor binding profile that explains its pharmacological effects. The compound functions as an antagonist at multiple receptor sites, including:
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5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors
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D2, D3, and D4 dopamine receptors
What distinguishes pipamperone from many other antipsychotics is its receptor selectivity pattern. The compound demonstrates markedly higher affinity for the 5-HT2A and D4 receptors compared to the D2 receptor, with an approximately 15-fold greater affinity for D4 over D2 . This selective binding pattern is considered responsible for its unique clinical profile.
The potency of pipamperone against specific receptor targets has been documented:
| Target ID | Pharmacology | Potency |
|---|---|---|
| CHEMBL224 | Antagonist | 7.0 nM [Ki] |
| CHEMBL225 | Antagonist | 54.0 nM [Ki] |
| CHEMBL217 | Antagonist | 93.0 nM [Ki] |
Notably, pipamperone shows low and likely insignificant affinity for histamine H1 and muscarinic acetylcholine receptors, which may contribute to a reduced side effect profile regarding sedation and anticholinergic effects compared to some other antipsychotics .
Mechanism of Action
The therapeutic effects of pipamperone dihydrochloride derive primarily from its antidopaminergic and anti-serotonergic properties . The antipsychotic activity is believed to result from blockade of D2 receptors in the mesolimbic pathway, while its anti-agitation and sleep-normalizing effects may be attributed to its action on serotonergic receptors, particularly 5-HT2A antagonism .
At lower doses, the compound's relatively selective action on 5-HT2A and D4 receptors predominates, which may explain its efficacy in managing agitation and sleep disturbances without producing profound antipsychotic effects. At higher antipsychotic doses (120-360 mg/day), its D2 antagonism becomes more clinically significant, though it is still considered to have relatively weak neuroleptic activity compared to other antipsychotics in the same class .
Clinical Applications
Approved Indications
Pipamperone dihydrochloride has received regulatory approval in several European countries for specific clinical indications . The principal approved use is for the short-term treatment of agitation and aggression occurring during:
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Acute and chronic psychotic states (schizophrenia)
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Chronic non-schizophrenic delirium
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Paranoid delusions
The medication is marketed under various brand names across different regions, including Dipiperon, Dipiperal, Piperonil, Piperonyl, and Propitan .
Off-label Uses
Beyond its approved indications, pipamperone dihydrochloride has demonstrated utility in several off-label applications:
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Adjunctive treatment in depression: Low-dose pipamperone (5 mg twice daily) has been found to accelerate and enhance the antidepressant effect of selective serotonin reuptake inhibitors such as citalopram .
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Management of sleep disorders: The compound's sedative effects make it beneficial in treating disordered sleep patterns, with research noting its ability to normalize sleep rhythm .
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Pediatric behavioral disorders: Pipamperone is frequently prescribed to children and adolescents in the Netherlands, Belgium, and Germany, particularly for those diagnosed with autism spectrum disorder, attention deficit/hyperactivity disorder, or intellectual disability, although this use is based more on clinical practice than formal approval .
Pharmacokinetics
Absorption and Distribution
Studies in adults have characterized the absorption profile of pipamperone dihydrochloride. Following oral administration, the compound reaches maximum plasma concentration (Cmax) after 1-2 hours . A controlled pharmacokinetic study involving 24 healthy Caucasian male subjects who received a single 144 mg dose of pipamperone dihydrochloride (equivalent to 120 mg pipamperone) demonstrated a geometric mean Cmax of approximately 266 ng/ml .
The absorption appears consistent across different tablet formulations. In comparative bioavailability studies examining three different tablet preparations, two formulations resulted in a Cmax of 266 ng/ml while a third formulation produced a Cmax of 263 ng/ml, indicating minimal differences in bioavailability between these preparations .
Pharmacokinetics in Special Populations
Particularly notable are the pharmacokinetic differences observed between adult and pediatric populations. The available data indicate that children and adolescents exhibit considerably different pharmacokinetic and pharmacodynamic responses to pipamperone compared to adults . This difference is reflected in consensus-based dosing guidelines that recommend reducing the starting dose in pediatric patients by approximately 95% compared to adults (2 mg versus 40 mg) .
In a study of pediatric patients, the median measured pipamperone concentration was 66.5 μg/L, with a wide range from 0.21 to 1068 μg/L . A validation group from the same study showed a median concentration of 88 μg/L (range 16-337 μg/L) . This wide variability suggests significant inter-individual differences in drug handling among pediatric patients.
Clinical Studies and Efficacy
Adult Studies
The efficacy of pipamperone dihydrochloride in adults has been established primarily for its approved indications in the treatment of psychotic disorders and associated agitation. At its recommended antipsychotic dosage range of 120-360 mg/day, it demonstrates antipsychotic activity, though this is considered relatively weak compared to other neuroleptics .
The compound has shown particular value in the management of agitation and aggression associated with psychotic states. Its sedative properties contribute to its efficacy in calming acutely agitated patients, while its antipsychotic effects address the underlying psychotic symptoms .
An interesting application supported by clinical research is the use of low-dose pipamperone as an augmentation strategy in depression treatment. Studies have found that administering 5 mg twice daily can both accelerate the onset and enhance the magnitude of antidepressant response when combined with selective serotonin reuptake inhibitors like citalopram .
Pediatric Studies
Research on pipamperone use in pediatric populations has been more limited than adult studies, despite its frequent prescription in certain European countries. A population pharmacokinetic study collected data from Dutch and German pediatric patients to develop a pharmacokinetic model and relate pharmacokinetic parameters to clinical outcomes .
Most pediatric patients receiving pipamperone in these studies were diagnosed with autism spectrum disorder, attention deficit/hyperactivity disorder, or intellectual disability . The clinical response was assessed using standardized measures including the Clinical Global Impression-Improvement (CGI-I) scale, with responders defined as those rated as "very much better," "much better," or "moderately better" .
This research has provided valuable insights into appropriate dosing strategies for children and adolescents, highlighting the need for substantially lower doses than those used in adults. The findings support the consensus-based guideline recommendation to reduce starting doses by approximately 95% in pediatric patients .
Dosage and Administration
Adult Dosing
For adult patients, the typical antipsychotic dosage range for pipamperone dihydrochloride is 120-360 mg per day . When used as an adjunctive treatment in depression, a much lower dose of 5 mg twice daily has been studied and found effective .
The medication is available in various tablet formulations, including 40 mg and 120 mg strengths . The pharmacokinetic profile supports once or twice daily dosing regimens.
Pediatric Dosing
In pediatric populations, consensus-based guidelines recommend substantially lower doses than those used for adults. Specifically, the starting dose for children and adolescents is recommended to be approximately 2 mg, which represents a 95% reduction from the typical adult starting dose of 40 mg .
This marked reduction reflects the significant differences in pharmacokinetics and pharmacodynamics between pediatric and adult patients. Careful dose titration based on clinical response and monitoring for adverse effects is particularly important in this population.
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